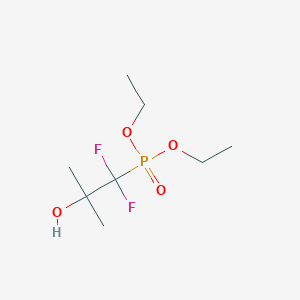
Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₇F₂O₄P. This compound is notable for its unique structure, which includes a difluoromethyl group and a phosphonate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoromethylated alcohol. One common method includes the use of diethyl phosphite and 1,1-difluoro-2-hydroxy-2-methylpropane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of this compound with minimal by-products .
化学反応の分析
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonates or phosphites.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
科学的研究の応用
Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and plasticizers
作用機序
The mechanism by which diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in enzyme inhibition studies .
類似化合物との比較
Similar Compounds
- Diethyl phosphonate
- Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate
- Diethyl (1,1-difluoro-2-hydroxypropyl)phosphonate
Uniqueness
Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate is unique due to its specific difluoromethyl group and the presence of a hydroxy group on a methyl-substituted carbon. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
特性
IUPAC Name |
1-diethoxyphosphoryl-1,1-difluoro-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2O4P/c1-5-13-15(12,14-6-2)8(9,10)7(3,4)11/h11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDICDOGBPABOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)(C)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














